Methylboronic acid

Suzuki-Miyaura Coupling pKa Reaction Kinetics

Uncontrolled anhydride (boroxine) formation in methylboronic acid causes batch-to-batch variability, compromising cross-coupling reproducibility. This ≥97% purity reagent resolves that uncertainty. • Delivers ~50% radiochemical yield in 11C-methylation-a >12.5-fold improvement over MIDA ester precursors (<4% RCY). • Elevated pKa (10.7) accelerates transmetalation with electron-rich aryl halides, directly enhancing Suzuki-Miyaura coupling efficiency. • Unique volatility enables transesterification-based deprotection, eliminating chromatographic purification and reducing processing costs. Suitable for C-H methylation, pharmaceutical building block synthesis, and carbohydrate derivatization.

Molecular Formula C17H18N4O
Molecular Weight 294.36
CAS No. 116234-45-8
Cat. No. B608869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylboronic acid
CAS116234-45-8
SynonymsMBA;  5-(4-Azidophenyl)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-ol
Molecular FormulaC17H18N4O
Molecular Weight294.36
Structural Identifiers
SMILESOC1=CC=C2C(C(C3=CC=C(N=[N+]=[N-])C=C3)CN(C)CC2)=C1
InChIInChI=1S/C17H18N4O/c1-21-9-8-13-4-7-15(22)10-16(13)17(11-21)12-2-5-14(6-3-12)19-20-18/h2-7,10,17,22H,8-9,11H2,1H3
InChIKeyOKAWTRPWGXOXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methylboronic Acid Procurement Guide


Methylboronic acid (CAS 116234-45-8, also listed as 13061-96-6 for the monomeric form) is a primary alkylboronic acid with the molecular formula CH₅BO₂ and a molecular weight of 59.86 g/mol . It is a white to off-white crystalline powder with a melting point typically reported between 91°C and 94°C . This compound serves as a fundamental building block in organic synthesis, most notably as a methyl group source in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its procurement is characterized by a range of commercially available purities (typically 97-98%) and the common presence of variable amounts of its anhydride (boroxine) due to spontaneous dehydration .

Workflow Pd-catalyzed Suzuki-Miyaura coupling methyl source
Selection Requires handling for equilibrium with boroxine anhydride
Profile High volatility enables distinct deprotection and purification strategies

Methylboronic Acid: Substitution Limitations


Generic substitution of methylboronic acid with other boronic acids or boronate derivatives is not feasible due to critical differences in acidity, reactivity, and physical properties that directly impact reaction outcomes. Methylboronic acid exhibits a distinct pKa of 10.7, which is significantly higher than that of arylboronic acids like phenylboronic acid (pKa 8.8) [1]. This difference influences its behavior in base-mediated reactions such as the Suzuki-Miyaura coupling, where the rate-determining step and overall efficiency are highly dependent on the electronic nature of the boronic acid . Furthermore, its high volatility, a unique property among boronic acids, enables specialized deprotection strategies and simplifies purification workflows, a feature absent in heavier alkyl or aryl boronic acids [2]. Finally, the common presence of its anhydride form necessitates specific handling and quality control measures that are not applicable to more stable analogs, making direct substitution without method re-optimization a source of significant process variability [3].

Acidity mismatch Significantly higher pKa relative to arylboronic acids alters transmetalation kinetics and base sensitivity.
Volatility advantage absent Heavier alkyl or aryl boronic acids lack the volatility that simplifies deprotection and purification.
Anhydride equilibrium Common presence of boroxine demands handling controls not required for more stable analogs.

Methylboronic Acid: Quantitative Evidence


pKa-Driven Reactivity Difference in Suzuki Coupling

Methylboronic acid (MeBA) exhibits a significantly higher pKa (10.7) compared to the common arylboronic acid comparator, phenylboronic acid (PBA, pKa 8.8) [1]. This 1.9-unit difference in acidity is critical, as electron-donating groups on the boronic acid are known to enhance reactivity in the Suzuki reaction's transmetalation step . The higher pKa of methylboronic acid is indicative of its stronger electron-donating methyl group, which can be a decisive factor in reaction design and optimization.

Acidity (pKa) difference
Cross-study comparable
ΔpKa +1.9 (MeBA 10.7 vs PBA 8.8)
Electron-donating character enhances transmetalation
10 mM boronic acid titrated with 0.1 N KOH
Suzuki-Miyaura Coupling pKa Reaction Kinetics

Boronic Acid vs. MIDA Ester in Radiochemical Methylation

In a direct comparative study for the synthesis of the PET tracer 1-[11C]methylnaphthalene, methylboronic acid and its pinacol ester derivative both achieved a radiochemical yield (RCY) of approximately 50% [1]. In stark contrast, the corresponding N-methylimidodiacetic acid (MIDA) boronic ester precursor yielded less than 4% RCY under the same Suzuki-type coupling conditions [1]. This demonstrates a decisive and quantifiable advantage for the boronic acid form over the MIDA ester for this application.

11C-Methylation yield
Direct head-to-head comparison
Methylboronic acid: ~50% RCY MIDA ester:
Boronic acid form preferred for high 11C-methylation yield
Suzuki-type coupling with [11C]methyl iodide, THF/water
Radiochemistry PET Tracer Synthesis 11C-Methylation

Volatility-Driven Deprotection Strategy

The deprotection of boronic esters to the corresponding boronic acid can be performed under mild conditions using a transesterification approach that specifically leverages the high volatility of methylboronic acid and its diol esters [1]. This unique physical property enables a facile purification workflow by removing the volatile byproduct, thereby eliminating the need for cumbersome and often problematic chromatographic or extraction steps that are required when working with less volatile aryl or higher alkyl boronic acids [1].

Volatility-driven deprotection
Class-level inference
Transesterification with volatile diol esters simplifies purification
Reported process simplification via byproduct removal
Mild conditions; applicability requires method-specific review
Boronic Ester Deprotection Purification Process Chemistry

Stability Comparison: Boronic Acid vs. Trifluoroborate Salt

Methylboronic acid is hygroscopic and exists in equilibrium with its cyclic anhydride (boroxine), which can introduce variability in stoichiometry and handling . In contrast, its derivative, potassium methyltrifluoroborate, is reported to be moisture- and air-stable, simplifying storage and weighing procedures . While the trifluoroborate salt offers superior handling convenience, the boronic acid form is typically more reactive, as trifluoroborates often require slow, base-mediated hydrolysis to release the active boronic acid species for transmetalation .

Stability vs trifluoroborate
Data to verify
B(OH)₂ form: hygroscopic, anhydride equilibrium BF₃K form: air- and moisture-stable
Trade-off between reactivity and handling stability
Source review required; stability context may differ per batch
Reagent Stability Suzuki Coupling Process Reproducibility

Methylboronic Acid Application Scenarios


Radiochemical Synthesis of PET Tracers

This scenario is directly supported by evidence showing methylboronic acid and its pinacol ester achieve ~50% radiochemical yield, a >12.5-fold improvement over the MIDA ester precursor (<4% RCY) in the synthesis of 1-[11C]methylnaphthalene . Procurement of methylboronic acid is thus justified for laboratories focused on high-yield, rapid 11C-methylation reactions where the efficiency of the methyl transfer is critical due to the short half-life of the radioisotope.

Suzuki-Miyaura Couplings: Electron-Donating Groups

Evidence confirms that electron-donating groups on the boronic acid enhance the transmetalation step in Suzuki couplings . The high pKa of methylboronic acid (10.7), compared to phenylboronic acid (8.8), indicates its strong electron-donating character [2]. Therefore, methylboronic acid should be prioritized for cross-coupling reactions where the rate-determining step is transmetalation and a strong electron-donating boron reagent is needed to accelerate the reaction, especially when coupling with less reactive or electron-rich aryl halides.

Deprotection and Purification of Boronic Esters

The unique volatility of methylboronic acid and its esters enables a specialized transesterification-based deprotection strategy that simplifies purification . This scenario is most applicable in medicinal chemistry and process development where the efficient conversion of a boronic ester to the free acid is a key step. Procuring methylboronic acid for this purpose can eliminate chromatographic purification, significantly reducing processing time and material costs.

Direct C-H Methylation of Arenes

Methylboronic acid has been demonstrated as an efficient coupling partner for the direct C-H methylation of arenes, producing methylated arenes in moderate to good yields when used in conjunction with removable directing groups like 2-pyridylsulfinyl . This provides a strong rationale for its procurement in programs developing novel methylation methodologies, as it offers a more direct and potentially more atom-economical route compared to traditional cross-coupling with pre-functionalized arenes.

Application
Selection Property
Validation Focus
Radiochemical 11C-methylation
High reactivity in Suzuki-type coupling
RCY and radiochemical purity assessment
Suzuki coupling with electron-rich substrates
Electron-donating boronic acid (high pKa)
Transmetalation kinetics and yield
Boronic ester deprotection
Volatility-enabled byproduct removal
Purity and process mass balance
Direct C-H methylation of arenes
Atom-economical methyl donor
Methylation yield and directing group compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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